(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE
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Overview
Description
Preparation Methods
The synthesis of (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE involves the reaction of norbornene with methyldiethoxysilane under specific conditions . The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Common reagents used in these reactions include water, oxygen, and various halogens . The hydrolysis of this compound results in the formation of ethanol, which can further undergo oxidation to form acetaldehyde and acetic acid . Substitution reactions may involve the replacement of the ethoxy groups with other functional groups, leading to the formation of different organosilicon compounds .
Scientific Research Applications
(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organosilicon compounds . In biology, it is used in the modification of biomolecules to enhance their stability and functionality . In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules . In industry, it is used as a coupling agent to improve the adhesion between organic and inorganic materials .
Mechanism of Action
The mechanism of action of (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE involves its ability to form stable bonds with various substrates . The hydrolyzable ethoxy groups react with siliceous surfaces and other oxides, forming stable condensation products . This reaction alters the wetting or adhesion characteristics of the substrate, making it useful in various applications . The compound’s ability to modify the interfacial region and significantly affect the covalent bond between organic and inorganic materials is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar compounds to (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE include (5-BICYCLO[2.2.1]HEPT-2-ENYL)TRIETHOXYSILANE and [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE . These compounds share similar structural features but differ in the number and type of ethoxy groups attached to the silicon atom . The unique aspect of this compound is its specific combination of a norbornene ring with methyldiethoxysilane, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
113276-73-6 |
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Molecular Formula |
C12H22O2Si |
Molecular Weight |
226.38738 |
Origin of Product |
United States |
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